TPI-287 was originally isolated from the bark of the Yew tree and has undergone semi-synthetic modifications to enhance its therapeutic properties. It is classified as an investigational drug and is currently being evaluated in clinical trials for its efficacy in treating recurrent glioblastoma multiforme, neuroblastoma, medulloblastoma, and tauopathies . Its unique structural features allow it to stabilize microtubules, a mechanism critical for cell division and function.
The synthesis of TPI-287 involves a multi-step chemical process that modifies the core structure of traditional taxanes. The compound's synthesis typically includes:
These methods are crucial to ensure that TPI-287 maintains its pharmacological properties while minimizing side effects associated with other taxanes .
TPI-287 has a complex molecular structure characterized by a unique arrangement of rings and functional groups. Its chemical formula is , with a molecular weight of approximately 870.002 g/mol. The structure includes multiple hydroxyl groups, which contribute to its solubility and interaction with biological targets .
Key structural features include:
The InChI key for TPI-287 is FDTAUJJRHBRHIJ-FDJAAIFISA-N, allowing for precise identification in chemical databases .
TPI-287 exhibits significant activity in stabilizing microtubules, which is essential for its anticancer effects. The primary chemical reaction involves binding to tubulin, preventing depolymerization during cell division. This stabilization leads to:
Experimental assays have shown that TPI-287 stabilizes microtubules with kinetics similar to or exceeding those of established drugs in this class .
The mechanism by which TPI-287 exerts its effects involves several key processes:
TPI-287 possesses several notable physical and chemical properties:
These properties contribute to its pharmacokinetic profile, including absorption and distribution characteristics within biological systems.
TPI-287 is primarily being explored for:
TPI-287 belongs to the taxane diterpenoid (taxoid) family, a class of compounds originally derived from Taxus (yew tree) species. Its core structure consists of a tetracyclic [6-8-6] ring system characteristic of taxanes, which includes the signature taxane bicyclic core (rings A and B), an oxetane D-ring, and a complex C-ring. Unlike first-generation taxanes (e.g., paclitaxel, docetaxel), TPI-287 is classified as an abeotaxane, distinguished by structural modifications at the C-14 position. In abeotaxanes, the C-14 carbon is part of a propellane-like bridge between C-4 and C-20, altering ring geometry and electronic properties. This framework is critical for microtubule stabilization but reduces susceptibility to resistance mechanisms common to classical taxanes [2] [9].
Table 1: Key Structural Features of TPI-287 vs. Classical Taxanes
Structural Feature | Classical Taxanes (e.g., Paclitaxel) | TPI-287 (Abeotaxane) |
---|---|---|
C-14 Configuration | Unsubstituted methylene | Propellane bridge (C-4/C-20 linkage) |
C-10 Modification | Acetoxy or hydroxyl group | Unmodified |
C-13 Side Chain | β-phenylisoserine with benzamide | Modified tert-butyl carbamate |
P-gp Substrate | Yes (strong) | No |
TPI-287’s ability to penetrate the blood-brain barrier (BBB) results from strategic semi-synthetic alterations to the taxane scaffold:
Table 2: Impact of Structural Modifications on BBB Penetration
Modification Site | Chemical Change | Effect on BBB Penetration |
---|---|---|
C-13 Side Chain | Benzamide → tert-butoxycarbonyl | ↑ Lipophilicity; ↓ P-gp recognition |
C-7 | OH → H | ↑ Passive diffusion (reduced polarity) |
C-10 | OAc → H | ↑ Membrane permeability |
C-2′ (Side Chain) | NH-Boc retention | Critical for evasion of efflux pumps |
P-glycoprotein (P-gp/ABCB1), an ATP-dependent efflux pump, significantly limits brain uptake of conventional taxanes. TPI-287 circumvents this via three key structural determinants:
Table 3: Structural Basis of P-gp Evasion in TPI-287
Structural Property | Paclitaxel (P-gp Substrate) | TPI-287 (Non-Substrate) | Mechanistic Implication |
---|---|---|---|
H-Bond Donors | 3 (C-1 OH, C-2′ NH, C-7 OH) | 1 (C-1 OH) | Below P-gp recognition threshold |
C-2′ Group | Benzamide | tert-butoxycarbonyl | Steric clash with P-gp binding pocket |
Net Charge (pH 7.4) | Neutral | Neutral | Avoids charge-based recognition |
Affinity for P-gp | High (Km = 8.3 µM) | Undetectable | Confirmed in vesicular transport assays |
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1